molecular formula C8H3ClF4O2 B1401367 3-Fluoro-5-(trifluoromethoxy)benzoyl chloride CAS No. 1352999-78-0

3-Fluoro-5-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1401367
CAS No.: 1352999-78-0
M. Wt: 242.55 g/mol
InChI Key: DKXNRFRUJWZSOZ-UHFFFAOYSA-N
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Description

“3-Fluoro-5-(trifluoromethoxy)benzoyl chloride” is a chemical compound with the molecular formula C8H3ClF4O2 . It is a derivative of benzoyl chloride, which is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a fluorine atom and a trifluoromethoxy group attached to it . The benzene ring is also attached to a carbonyl group (C=O) and a chlorine atom, forming the acyl chloride functional group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 242.555 Da . It has a boiling point of 119 °C and a density of 1.482 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been used in the synthesis of various chemical structures, such as 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, which demonstrates the utility of 3-fluoro-5-(trifluoromethoxy)benzoyl chloride in the modification of nucleosides (Maruyama et al., 1999).
  • It is also involved in the synthesis of 4(3H)-quinazolinones, highlighting its role in forming complex organic structures, potentially useful in pharmaceuticals and materials science (Deetz et al., 2001).

Utilization in Developing Fluorinated Compounds

  • The compound plays a significant role in the preparation of fluorodeoxy pentofuranosides, a process crucial for developing substances with potential biological activities (Mikhailopulo et al., 1995).
  • Its use in the synthesis of fluorine-labeled compounds, like [18F]‐labeled 2′‐deoxy‐2′‐fluoro‐5‐methyl‐1‐β‐D‐arabinofuranosyluracil, is important in developing diagnostic agents for medical imaging, particularly in positron emission tomography (PET) scans (Alauddin et al., 2002).

Involvement in Novel Chemical Synthesis Approaches

  • It has been used in the stereocontrolled synthesis of fluoro derivatives of carbohydrates, an approach that is important for the development of new medicinal compounds (Kováč & Glaudemans, 1988).
  • The compound is instrumental in novel synthetic methods, such as the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues, demonstrating its versatility in organic chemistry and potential applications in drug discovery (Bel Abed et al., 2013).

Safety and Hazards

“3-Fluoro-5-(trifluoromethoxy)benzoyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment such as gloves and eye/face protection .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-7(14)4-1-5(10)3-6(2-4)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXNRFRUJWZSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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